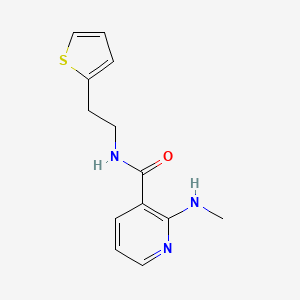
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B-cells. Inhibition of BTK has been shown to be effective in treating various types of cancer, including B-cell lymphomas and leukemias.
作用机制
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets that ultimately lead to B-cell activation and proliferation. Inhibition of BTK by 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide blocks this signaling pathway, leading to inhibition of B-cell activation and proliferation, and ultimately, induction of apoptosis.
Biochemical and physiological effects:
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to selectively inhibit BTK, with no significant activity against other kinases. This selectivity is important, as it reduces the potential for off-target effects and toxicity. In addition, 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development.
实验室实验的优点和局限性
One of the main advantages of 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide is its selectivity for BTK, which makes it a useful tool for studying B-cell signaling pathways. Additionally, 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to be effective in preclinical models of cancer, making it a potential therapeutic agent for the treatment of B-cell malignancies. However, one limitation of 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide is its potential for off-target effects, which may limit its usefulness as a research tool. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide in clinical settings.
未来方向
There are several potential future directions for research on 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide. One area of interest is the development of combination therapies that incorporate 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide in clinical settings. Finally, there is a need for additional preclinical studies to better understand the mechanisms of action of 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide and its potential for off-target effects.
合成方法
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 2-chloro-3-pyridinecarboxylic acid with 2-thiophen-2-ylethylamine, followed by the reaction of the resulting product with methylamine. The final step involves the reaction of the intermediate product with a coupling reagent to form 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide.
科学研究应用
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer. In vitro studies have demonstrated that 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide selectively inhibits BTK and induces apoptosis in B-cell malignancies. In vivo studies have shown that 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide inhibits tumor growth in xenograft models of B-cell lymphoma and leukemia. Additionally, 2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide has been shown to enhance the efficacy of other cancer therapies, such as rituximab and venetoclax.
属性
IUPAC Name |
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-14-12-11(5-2-7-15-12)13(17)16-8-6-10-4-3-9-18-10/h2-5,7,9H,6,8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKBNUARPFLASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C(=O)NCCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylamino)-N-(2-thiophen-2-ylethyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B7554588.png)
![3-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]butanoic acid](/img/structure/B7554591.png)
![3-[(2-Methoxycyclopentyl)amino]-2-methylpropanenitrile](/img/structure/B7554604.png)



![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)
![N-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554643.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)

![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)